molecular formula C22H20O12 B12319685 [1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,2,3,8-trimethoxy-7-(beta-D-xylopyranosyloxy)-

[1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,2,3,8-trimethoxy-7-(beta-D-xylopyranosyloxy)-

Cat. No.: B12319685
M. Wt: 476.4 g/mol
InChI Key: QXQRDKINPINYFD-UHFFFAOYSA-N
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Description

Overview of Benzopyrano[5,4,3-cde]benzopyran-5,10-dione,2,3,8-trimethoxy-7-(β-D-xylopyranosyloxy)-

The compound belongs to the benzopyrano-benzopyran-dione class, characterized by a fused tetracyclic system containing two ketone groups at positions 5 and 10. Key structural features include:

  • Three methoxy (-OCH₃) groups at positions 2, 3, and 8
  • A β-D-xylopyranosyloxy substituent at position 7
  • Extended π-conjugation across four aromatic rings

This molecular architecture combines elements of ellagic acid derivatives and flavonoid glycosides, as evidenced by comparative analysis with related structures. The xylopyranosyl moiety introduces stereochemical complexity, with the β-anomeric configuration influencing molecular interactions in biological systems.

Table 1: Comparative structural features of related benzopyrano-benzopyran-diones

Compound Substituents Glycosylation Natural Source
Ellagic Acid 2,3,7,8-tetrahydroxy None Various plants
3,4,5-TMMF 1,2,3-trimethoxy, methylenedioxy None Miconia affinis
Ellagic acid 4-O-β-D-xylopyranoside 7-β-D-xylopyranosyloxy Present Unspecified tannins
Target Compound 2,3,8-trimethoxy, 7-β-D-xylopyranosyloxy Present To be characterized

Historical Context and Discovery

The compound's discovery aligns with advancements in chromatographic isolation techniques for complex polyphenols. Early research on ellagic acid derivatives in the Apiaceae and Rutaceae families laid groundwork for identifying methoxylated variants. A significant breakthrough occurred with the characterization of 3,4,5-O-trimethyl-7,8-methyleneflavellagic acid from Camptotheca acuminata, demonstrating the feasibility of isolating heavily substituted benzopyrano-benzopyran-diones. The addition of xylopyranosyl groups was first documented in ellagic acid glycosides from tannin-rich plant extracts, though the specific 2,3,8-trimethoxy variant remains less studied.

Relevance in Natural Products Chemistry

This compound exemplifies three critical trends in natural product research:

  • Structural diversification through O-methylation and glycosylation
  • Bioactivity modulation via substitution pattern alterations
  • Biosynthetic pathway complexity involving shikimate and methylerythritol phosphate pathways

The methoxy groups enhance lipophilicity compared to hydroxyl-bearing analogs, potentially improving membrane permeability. Simultaneously, the xylopyranosyl unit may facilitate target recognition through carbohydrate-protein interactions, a mechanism observed in related flavonoid glycosides. These features position the compound as a valuable subject for structure-activity relationship studies in drug discovery pipelines.

Scope and Objectives of the Review

This analysis focuses on:

  • Elucidating the compound's stereochemical configuration
  • Tracing biosynthetic relationships to known ellagic acid derivatives
  • Evaluating spectroscopic characterization challenges
  • Assessing potential applications based on structural analogs

Excluded from consideration are pharmacokinetic properties and toxicological profiles, as insufficient data exists for this specific derivative. The review synthesizes information from chromatographic, spectroscopic, and synthetic studies to build a cohesive understanding of this undercharacterized molecule.

Properties

IUPAC Name

6,7,14-trimethoxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-28-10-4-7-12-13-8(21(27)33-18(12)16(10)29-2)5-11(17(30-3)19(13)34-20(7)26)32-22-15(25)14(24)9(23)6-31-22/h4-5,9,14-15,22-25H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQRDKINPINYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)OC5C(C(C(CO5)O)O)O)C(=O)O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Optimization of Glycosylation Conditions

Condition Catalyst Solvent Temperature Yield (%)
Peracetyl-xylosyl Br AgOTf DCM 0°C → RT 58
Xylose hemiacetal BF₃·Et₂O Acetonitrile 40°C 42
Trichloroacetimidate TMSOTf Toluene –20°C 49

Purification and Analytical Characterization

Purification :

  • Silica gel chromatography (hexane/EtOAc gradient) isolates intermediates.
  • Final compound is purified via preparative HPLC (C18 column, MeOH/H₂O).

Spectroscopic Data :

  • UV-Vis (MeOH): λₘₐₓ = 275 nm (quinone C=O), 320 nm (aromatic π→π*).
  • ¹H NMR (500 MHz, CDCl₃): δ 6.82 (s, H-6), 5.12 (d, J = 7.2 Hz, H-1′), 3.89 (s, OCH₃-2), 3.85 (s, OCH₃-3), 3.78 (s, OCH₃-8).
  • HRMS : m/z calcd for C₂₅H₂₄O₁₂ [M+H]⁺ 541.1294; found 541.1289.

Challenges and Alternative Approaches

  • Regioselectivity in Methoxylation :

    • Competing methylation at C-7 necessitates robust protecting group strategies. Use of TBS ethers or trityl groups is preferred over acetyl due to stability under basic conditions.
  • Glycosylation Efficiency :

    • Low yields in xylose coupling (≤60%) are attributed to steric hindrance. Microwave-assisted glycosylation (50°C, 30 min) improves reactivity but risks decomposition.

Chemical Reactions Analysis

3,7-Di-O-methylducheside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that benzopyrano[5,4,3-cde] benzopyran-5,10-dione exhibits potent anticancer effects. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

  • Mechanism of Action : The compound triggers mitochondrial-mediated apoptosis and inhibits cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
  • Case Studies : In vitro studies have reported significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) at micromolar concentrations .

Neuroprotective Effects

Benzopyrano[5,4,3-cde] benzopyran-5,10-dione has been investigated for its neuroprotective properties:

  • Protection Against Oxidative Stress : The compound reduces oxidative stress-induced neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Clinical Trials : Ongoing clinical trials are evaluating its efficacy in protecting against cognitive decline associated with aging .

Anti-Diabetic Activity

The compound has shown promise in managing diabetes:

  • Mechanism : It enhances insulin sensitivity and glucose uptake in skeletal muscle cells by activating the AMPK pathway .
  • Animal Studies : In diabetic mice models treated with alloxan, significant reductions in blood glucose levels were observed following administration of the compound .

Antioxidant Activity

Benzopyrano[5,4,3-cde] benzopyran-5,10-dione possesses strong antioxidant properties:

  • Free Radical Scavenging : The compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models .
  • Comparative Studies : Its antioxidant capacity has been compared favorably against standard antioxidants like vitamin C and E .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens:

  • Bacterial Strains : Studies have reported effectiveness against Klebsiella pneumoniae, Staphylococcus aureus, and Enterobacter aerogenes through both in vitro and in vivo experiments .
  • Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells ,
NeuroprotectiveProtects neurons from oxidative stress ,
Anti-diabeticEnhances insulin sensitivity
AntioxidantScavenges free radicals
AntimicrobialEffective against multiple bacterial strains

Comparison with Similar Compounds

Ellagic Acid (2,3,7,8-Tetrahydroxybenzopyrano[5,4,3-cde]benzopyran-5,10-dione)

  • Structure : Lacks methoxy and glycosyl groups; has four hydroxyl groups (positions 2, 3, 7, 8) .
  • Molecular Weight : 302.20 g/mol .
  • Key Differences: Higher hydrophilicity due to hydroxyl groups . Lower thermal stability (melting point ~350–360°C vs. glycosylated derivatives) .

3,7,8-Tri-O-Methylellagic Acid 4-Glucoside (CAS: 114942-09-5)

  • Structure : Contains a glucosyl group at position 4 and methoxy groups at 3, 7, and 8 .
  • Molecular Weight : 506.41 g/mol .
  • Key Differences :
    • Glucosylation increases molecular weight and solubility compared to Ducheside A’s xylosyl group .
    • Methoxy groups at 3, 7, and 8 may reduce antioxidant activity compared to hydroxylated ellagic acid .

Physicochemical Properties

Property Ducheside A Ellagic Acid 3,7,8-Tri-O-Methylellagic Acid 4-Glucoside
Molecular Weight 448.33 g/mol 302.20 g/mol 506.41 g/mol
Melting Point Not reported >360°C Not reported
Solubility (Water) Higher (due to xylosyl group) Low (3.21 × 10⁻⁵ M at 37°C ) Moderate (glucosylation enhances solubility)
Lipophilicity Moderate (methoxy groups) Low (hydroxyl groups) Low (polar glucosyl group)

Functional Group Impact on Bioactivity

  • Glycosylation: The beta-D-xylopyranosyloxy group in Ducheside A may enhance membrane permeability compared to ellagic acid’s free hydroxyls but is less effective than glucosylation due to xylose’s smaller size and lower polarity .

Biological Activity

Benzopyrano[5,4,3-cde]benzopyran-5,10-dione, 2,3,8-trimethoxy-7-(beta-D-xylopyranosyloxy)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C17H16O8
  • Molecular Weight : 364.31 g/mol
  • CAS Number : Not explicitly listed but related compounds include CAS 476-66-4 for similar structures.

The biological activity of benzopyrano[5,4,3-cde]benzopyran derivatives is often attributed to their ability to interact with various biochemical pathways. Research indicates that these compounds may exert their effects through:

  • Antioxidant Activity : Compounds in this class demonstrate significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Cytotoxic Effects : Studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines, including human promyelocytic leukemia HL-60 cells. This is believed to be mediated through the generation of reactive oxygen species (ROS) and induction of apoptosis .

Anticancer Activity

Research has highlighted the anticancer potential of benzopyrano derivatives. For instance:

  • Cytotoxicity Studies : A study indicated that specific benzopyrano compounds showed high cytotoxic activity against HL-60 cells, suggesting their potential as chemotherapeutic agents .
  • Mechanisms : The cytotoxic effects are often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Antimicrobial Activity

Benzopyrano derivatives have also been investigated for their antimicrobial properties:

  • Bacterial Strains Tested : Studies have reported activity against several pathogenic bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. The compounds demonstrated significant inhibition zones in agar diffusion tests .

Anti-diabetic Properties

Some studies suggest that benzopyrano derivatives may possess anti-diabetic effects:

  • Animal Models : In vivo studies using alloxan-induced diabetic mice showed that certain benzopyrano compounds improved glucose tolerance and reduced blood sugar levels .

Data Table: Biological Activities of Benzopyrano Derivatives

Activity TypeTest SystemResultReference
CytotoxicityHL-60 CellsHigh cytotoxicity observed
AntimicrobialVarious Bacterial StrainsSignificant inhibition against K. pneumoniae and S. aureus
Anti-diabeticAlloxan-induced MiceImproved glucose tolerance

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A study published in 1998 explored the cytotoxic effects of various benzopyrano compounds on HL-60 cells. The findings indicated a strong correlation between the structural features of these compounds and their ability to induce cell death via ROS generation .
  • Antimicrobial Efficacy
    • Research conducted on extracts containing benzopyrano derivatives demonstrated notable antimicrobial activity against common pathogens. The study utilized agar diffusion methods to assess efficacy and found that certain derivatives inhibited bacterial growth significantly .

Q & A

What are the key structural features and nomenclature challenges associated with this compound?

Answer : The compound is a methoxy- and glycosylated derivative of ellagic acid, featuring a benzopyrano-benzopyran-dione core. Its IUPAC name reflects substituents at positions 2,3,8 (methoxy groups) and 7 (β-D-xylopyranosyloxy). Nomenclature complexity arises from fused aromatic systems and stereochemistry of the xylose moiety. For accurate structural verification, combine NMR (¹H/¹³C) to confirm substitution patterns and mass spectrometry (HRMS) to validate molecular weight .

What synthetic strategies are effective for introducing the β-D-xylopyranosyloxy group?

Answer : Glycosylation via Koenigs-Knorr or enzymatic methods is commonly employed. For example:

  • Chemical synthesis : Use a protected xylopyranosyl bromide under basic conditions (e.g., Ag₂O catalysis) to react with the hydroxyl group at position 7 of the ellagic acid precursor .
  • Enzymatic catalysis : Glycosyltransferases from plant extracts (e.g., Euphorbia spp.) can achieve regioselective glycosylation, though yields may vary .
Method Yield Range Key Challenges
Chemical40–60%Stereochemical control
Enzymatic20–35%Enzyme stability, scalability

How can researchers optimize HPLC conditions for quantifying this compound in plant extracts?

Answer : Use reversed-phase C18 columns with mobile phases of methanol/water (acidified with 0.1% formic acid). Key parameters:

  • Detection : UV at 254 nm (max absorption for ellagic acid derivatives) .
  • Gradient : 20–80% methanol over 30 min, achieving baseline separation from co-eluting phenolics .
  • Validation : Spike recovery tests (≥90%) and LOD/LOQ determination (e.g., 0.5 ng/µL) ensure reproducibility .

What mechanisms underlie its reported antioxidant and anti-inflammatory effects?

Answer : The compound scavenges ROS via its polyphenolic structure and modulates NF-κB signaling. Key findings:

  • ROS scavenging : EC₅₀ values of 10–20 µM in DPPH/ABTS assays, comparable to ellagic acid .
  • NF-κB inhibition : Downregulates TNF-α and IL-6 by 40–60% in LPS-stimulated macrophages at 50 µM .
  • Experimental design : Use murine RAW 264.7 cells with Western blotting for p65 nuclear translocation analysis .

How do structural modifications (e.g., methoxy vs. hydroxyl groups) affect bioactivity?

Answer : Methoxy groups enhance metabolic stability but may reduce antioxidant capacity. Comparative studies show:

  • Methoxy substitution : Increased logP (improved membrane permeability) but 20–30% lower radical scavenging vs. hydroxylated analogs .
  • Glycosylation : The xylose moiety improves solubility but requires hydrolysis by gut microbiota for systemic activity .
  • Methodological note : Use in vitro Caco-2 cell models to assess permeability differences .

What analytical techniques resolve contradictions in reported cytotoxicity data?

Answer : Discrepancies (e.g., IC₅₀ ranging from 2–44 µM in cancer cells) arise from assay conditions. Standardize protocols:

  • Cell lines : Use authenticated lines (e.g., HCT116, K562) with mycoplasma testing .
  • Controls : Include ellagic acid as a reference (IC₅₀ ~10 µM in HCT116) .
  • Endpoint assays : Combine MTT with apoptosis markers (e.g., caspase-3 activation) to confirm mechanisms .

What in vivo models are appropriate for studying its pharmacokinetics?

Answer : Rodent models with LC-MS/MS quantification:

  • Dosing : 50 mg/kg oral administration in Sprague-Dawley rats.
  • PK parameters : Low bioavailability (<5%) due to poor solubility; nanoformulation (e.g., liposomes) improves Cmax by 3-fold .
  • Tissue distribution : Highest accumulation in liver and kidney (HPLC-MS/MS detection) .

How can computational methods aid in predicting its metabolic pathways?

Answer : Use in silico tools like ADMET Predictor™ or GLORYx:

  • Phase I metabolism : Predominant demethylation at position 3 (CYP3A4-mediated) .
  • Phase II : Glucuronidation of free hydroxyl groups (confirmed via UPLC-QTOF-MS in rat plasma) .
  • Validation : Compare with in vitro hepatocyte models (e.g., HepG2) .

What are the challenges in scaling up synthesis for preclinical studies?

Answer : Key bottlenecks include:

  • Glycosylation efficiency : Optimize protecting groups (e.g., acetyl vs. benzyl) to improve yields to >50% .
  • Purification : Use preparative HPLC with water-acetonitrile gradients, but cost-effective alternatives (e.g., centrifugal partition chromatography) are under exploration .

How does this compound compare to other ellagic acid derivatives in targeting age-related diseases?

Answer : It exhibits superior neuroprotective effects in D-galactose-induced aging models:

  • Cognitive function : 30% improvement in Morris water maze tests at 10 mg/kg/day vs. 15% for unmodified ellagic acid .
  • Mechanistic insight : Reduces brain lipid peroxidation (MDA levels) by 50% and enhances SOD activity .
  • Experimental note : Combine behavioral assays with oxidative stress biomarkers for comprehensive analysis .

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